molecular formula C11H22BrN3O3 B6303704 H-Lys-Pro-OH Hydrochloride CAS No. 115655-94-2

H-Lys-Pro-OH Hydrochloride

Cat. No. B6303704
CAS RN: 115655-94-2
M. Wt: 324.21 g/mol
InChI Key: LVFGZGWOLUNDOF-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys-Pro-OH Hydrochloride, also known as H-Lys-Pro-HCl, is a dipeptide formed from the amino acids lysine and proline, and is widely used in laboratory experiments and scientific research. This dipeptide has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientists in many different fields. In

Scientific Research Applications

H-Lys-Pro-OH Hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dipeptides on the activity of enzymes, as well as on the structure and function of proteins. It has also been used to study the effects of dipeptides on the transport of drugs across cell membranes, as well as the effects of dipeptides on the binding of drugs to proteins. Additionally, this compound has been used to study the effects of dipeptides on the regulation of gene expression.

Mechanism of Action

The mechanism of action of H-Lys-Pro-OH Hydrochloride is not fully understood. However, it is believed that the dipeptide is able to interact with various proteins in the body, altering their structure and function. This altered structure and function can then lead to changes in the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins. Additionally, the dipeptide may be able to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the dipeptide is able to alter the activity of enzymes, as well as the transport of drugs across cell membranes and the binding of drugs to proteins. Additionally, the dipeptide has been found to be able to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using H-Lys-Pro-OH Hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and affect their structure and function. Additionally, the dipeptide can be used to study the effects of dipeptides on the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins.
The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the dipeptide is not able to affect all proteins and enzymes, and its effects on gene expression are not yet fully understood.

Future Directions

The potential future directions for H-Lys-Pro-OH Hydrochloride include further research into its mechanism of action and its effects on gene expression. Additionally, further research could be done to explore the potential therapeutic applications of the dipeptide. Additionally, research could be done to explore the potential of using this compound as a drug delivery system. Finally, research could be done to explore the potential of using this compound in other laboratory experiments, such as those involving cell culture or animal models.

Synthesis Methods

H-Lys-Pro-OH Hydrochloride is synthesized through a two-step process. First, lysine and proline are reacted together in the presence of a base catalyst to form the dipeptide. This reaction is typically carried out at a temperature of 60-80 degrees Celsius. The resulting dipeptide is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out at room temperature.

properties

IUPAC Name

(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.BrH/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17;/h8-9H,1-7,12-13H2,(H,16,17);1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFGZGWOLUNDOF-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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